Cas no 591-23-1 (3-methylcyclohexan-1-ol)

3-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-Methylcyclohexanol
- 3-Methylcyclohexanol (cis+trans)
- 3-Methylcyclohexanol (cis- and trans- mixture)
- C7H14O
- 3-methylcyclohexanol, mixed isomers
- 3-Methylcyclohexanol,c&
- 3-Methylhexalin
- Cyclohexanol, m-methyl-
- Hexahydro-M-cresol
- m-Methylcyclohexanol
- 3-Methylhexalin (cis- and trans- mixture)
- m-methyl-cyclohexanol
- 3-methyl-cyclohexanol
- 3-Methyl-1-cyclohexanol
- NSC 123022
- 3-methylcyclohexan-1-ol
- 3-Methylcyclohexanol,cAMP t
- 3-06-00-00069 (Beilstein Handbook Reference)
- 3-Methylhexalin
- 3-Methyl-trans-Cyclohexanol
- 24965-90-0
- NS00043582
- AB86398
- 3-methyl-cyclohexan-1-ol
- NSC123022
- 3-Methyl-cis-Cyclohexanol
- AI3-01176
- SCHEMBL181397
- SB83895
- UNII-LLD7V459JM
- FT-0616150
- Cyclohexanol, 3-methyl-
- Q2595963
- EINECS 209-709-1
- NSC-123022
- EN300-20722
- AKOS016352945
- BRN 2036372
- (1R,3R)-3-methylcyclohexan-1-ol
- cis-3-Methylcyclohexanol
- BDBM36192
- AB86174
- 3-Methylcyclohexanol,c&t
- 591-23-1
- MFCD00001446
- AB86143
- CHEBI:195740
- LLD7V459JM
- F8889-6462
- AKOS000120099
- trans-3-Methylcyclohexanol
- DTXSID80870642
- M0195
- 3Methylcyclohexanol, mixed isomers
- Cyclohexanol, 3-methyl-, (1R,3S)-rel-
- mHexahydromethylphenol
- 3-methyl cyclohexanol
- cis-3-Methylcyclohexan-1-ol
- 3-Hexahydromethylphenol
- 5454-79-5
- m-Hexahydromethylphenol
- Cyclohexanol, 3methyl
- mMethylcyclohexanol
- STL301579
- 3Methylcyclohexanol, mixture of cis and trans
- 24965-94-4
- Cyclohexanol, mmethyl
- 7443-55-2
- 3Hexahydromethylphenol
- DTXCID60818345
-
- MDL: MFCD00001446
- インチ: 1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
- InChIKey: HTSABYAWKQAHBT-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC(C1)O
- BRN: 2036372
計算された属性
- せいみつぶんしりょう: 114.10452
- どういたいしつりょう: 114.104465
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: シロップ状液体
- 密度みつど: 0.9684 g/cm3 (20 ºC)
- ゆうかいてん: 36-37 ºC
- ふってん: 175-176 ºC
- フラッシュポイント: 62.8±0.0 ºC,
- 屈折率: 1.46754 (20 ºC)
- ようかいど: 微溶性(21 g/l)(25ºC)、
- PSA: 20.23
- LogP: 1.55740
- ようかいせい: それは水に微溶解し、アルコールやエーテルなどのほとんどの有機溶媒と混和することができる。
3-methylcyclohexan-1-ol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H227-H302-H315-H336
- 警告文: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P312-P370+P378-P403+P233-P405-P501
- WGKドイツ:1
- 危険カテゴリコード: 20
- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。
- RTECS番号:GW0200000
-
危険物標識:
- ちょぞうじょうけん:倉庫の通風、低温乾燥、酸化剤と分けて保管し、輸送する
- 爆発限界値(explosive limit):1.3%(V)
- リスク用語:20
- セキュリティ用語:S24/25
3-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20722-0.1g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20722-2.5g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 2.5g |
$41.0 | 2023-09-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020907-100ml |
3-methylcyclohexan-1-ol |
591-23-1 | 99% | 100ml |
¥335 | 2024-05-22 | |
abcr | AB135160-25 ml |
3-Methylcyclohexanol, 98%; . |
591-23-1 | 98% | 25 ml |
€54.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP559-25ml |
3-methylcyclohexan-1-ol |
591-23-1 | 98.0%(GC) | 25ml |
¥191.0 | 2022-06-10 | |
Enamine | EN300-20722-0.5g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 0.5g |
$25.0 | 2023-09-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020907-500ml |
3-methylcyclohexan-1-ol |
591-23-1 | 99% | 500ml |
¥1135 | 2024-05-22 | |
Chemenu | CM202721-1000g |
3-Methylcyclohexan-1-ol |
591-23-1 | 97% | 1000g |
$347 | 2022-08-31 | |
abcr | AB135160-500 ml |
3-Methylcyclohexanol, 98%; . |
591-23-1 | 98% | 500 ml |
€300.40 | 2024-04-17 | |
Enamine | EN300-20722-10.0g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 10g |
$81.0 | 2023-05-02 |
3-methylcyclohexan-1-ol 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
3-methylcyclohexan-1-olに関する追加情報
Comprehensive Guide to 3-Methylcyclohexan-1-ol (CAS No. 591-23-1): Properties, Applications, and Industry Insights
3-Methylcyclohexan-1-ol (CAS No. 591-23-1) is a versatile cyclic alcohol widely used in fragrances, flavors, and industrial applications. This compound, also known as 3-methyl-1-cyclohexanol, belongs to the class of tertiary alcohols and exhibits unique chemical properties that make it valuable in organic synthesis. With the growing demand for sustainable and bio-based chemicals, 3-methylcyclohexan-1-ol has gained attention for its potential in green chemistry initiatives.
The molecular structure of 3-methylcyclohexan-1-ol features a six-membered ring with a hydroxyl group at position 1 and a methyl group at position 3. This configuration contributes to its moderate polarity, boiling point (~175°C), and solubility in common organic solvents. Researchers often explore its stereochemistry, as it exists in cis- and trans-isomeric forms, which influence its reactivity in asymmetric synthesis. Recent studies highlight its role as a chiral building block in pharmaceutical intermediates, aligning with the industry's focus on high-purity specialty chemicals.
In the fragrance industry, 3-methylcyclohexan-1-ol is prized for its woody, camphoraceous odor profile. Perfumers utilize it as a modifier in synthetic essential oils and as a fixative in personal care products. With consumers increasingly seeking long-lasting fragrance formulations, this compound's stability under varying pH conditions makes it a preferred choice. Additionally, its low toxicity (as per IFRA standards) supports its use in cosmetic-grade ingredients, addressing the clean beauty movement's demand for safer alternatives.
From a manufacturing perspective, 591-23-1 is typically produced via hydrogenation of corresponding ketones or through selective oxidation processes. Advances in catalytic hydrogenation technologies have improved yield efficiency, reducing energy consumption—a critical factor for companies targeting carbon footprint reduction. Quality control protocols emphasize HPLC and GC analysis to ensure ≥98% purity, meeting stringent requirements for GMP-compliant production facilities.
Emerging applications include its use as a solvent modifier in biodegradable coatings and as a precursor for bio-based plasticizers. The compound's compatibility with cellulose derivatives positions it favorably in sustainable packaging innovations. Furthermore, academic laboratories investigate its potential in ionic liquid formulations for battery electrolytes, responding to the global push for energy storage solutions.
Regulatory compliance remains a key consideration for 3-methylcyclohexan-1-ol suppliers. The substance is listed in REACH and TSCA inventories, with proper handling requiring standard organic laboratory precautions. Material Safety Data Sheets (MSDS) detail appropriate storage conditions (cool, dry environments) and compatibility with chemical-resistant containers. These guidelines align with workplace safety trends emphasizing hazard communication standards.
Market analysts project steady growth for cyclohexanol derivatives, driven by expansion in Asia-Pacific fragrance markets and increased R&D investment. Suppliers differentiate offerings through custom synthesis services and technical support for formulation challenges. For researchers sourcing 591-23-1, verifying supplier certifications (ISO 9001, Kosher/Halal where applicable) ensures alignment with application-specific requirements.
Innovative purification techniques, such as molecular distillation, now enable production of optical isomers with >99% enantiomeric excess. This advancement supports pharmaceutical applications where chiral purity impacts drug efficacy. Concurrently, lifecycle assessment studies evaluate the environmental impact of production pathways, reflecting the chemical industry's commitment to sustainable manufacturing practices.
For formulation chemists, understanding 3-methylcyclohexan-1-ol's compatibility with common surfactants and emulsifiers is crucial when developing microemulsion systems. Its logP value (~2.1) suggests balanced hydrophilicity-lipophilicity, making it suitable for delivery system optimization in topical products. Recent patents disclose novel uses in controlled-release technologies, expanding its functional versatility.
As analytical technologies advance, GC-MS and NMR methods provide more precise characterization of 3-methylcyclohexan-1-ol isomers and impurities. This supports quality assurance in applications requiring ultra-high purity grades, particularly in electronic materials processing. The compound's thermal stability also makes it a candidate for high-temperature lubricant additives in specialized industrial equipment.
Looking forward, biotechnology routes using engineered microbial strains may offer greener production alternatives for 591-23-1. Early-stage research demonstrates feasibility of converting biomass-derived precursors through enzymatic catalysis, potentially reducing reliance on petrochemical feedstocks. Such developments resonate with corporate sustainability goals and consumer preferences for bio-based ingredients.
In educational contexts, 3-methylcyclohexan-1-ol serves as an excellent model compound for teaching stereochemistry principles and spectroscopic analysis techniques. Its well-defined NMR splitting patterns and distinct IR absorption bands make it ideal for undergraduate organic chemistry laboratories. This pedagogical value ensures continued demand from chemical education suppliers worldwide.
591-23-1 (3-methylcyclohexan-1-ol) 関連製品
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